molecular formula C16H8Cl2FN5O B159502 Fluquinconazole CAS No. 136426-54-5

Fluquinconazole

Cat. No. B159502
M. Wt: 376.2 g/mol
InChI Key: IJJVMEJXYNJXOJ-UHFFFAOYSA-N
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Description

Fluquinconazole is a member of the class of quinazolines. It is a fungicide used to control Ascomycetes, Deuteromycetes, and Basidiomycetes spp. on cereals, beets, and fruit . It has a role as an EC 1.14.13.70 (sterol 14alpha-demethylase) inhibitor and an antifungal agrochemical .


Synthesis Analysis

Fluquinconazole can be synthesized from 2-amino-5-fluorobenzoic acid through reactions of condensation and ring-closure by one-pot method, chlorination, and nucleophilic substitution . Another method involves the development of a reproducible cocrystallization path for the supramolecular synthesis of four new pharmaceutical cocrystal forms of fluconazole .


Molecular Structure Analysis

The molecular formula of Fluquinconazole is C16H8Cl2FN5O . The IUPAC name is 3-(2,4-dichlorophenyl)-6-fluoro-2-(1,2,4-triazol-1-yl)quinazolin-4-one .

Scientific Research Applications

  • Pesticide Risk Assessment

    • Field : Agriculture, specifically in the cultivation of wheat .
    • Application : Fluquinconazole is used as a fungicide on wheat . It helps in controlling the fungal diseases that affect the crop, thereby improving the yield.
    • Method : The application of Fluquinconazole involves spraying it on the crops. The specific procedures and parameters would depend on various factors such as the type of crop, the stage of growth, and the specific fungal disease being targeted .
    • Results : The results of the pesticide risk assessment of Fluquinconazole were positive, indicating that it is effective in controlling fungal diseases in wheat .
  • Detection in Food Products

    • Field : Food Safety and Quality Control .
    • Application : Fluquinconazole is detected in lettuce using gas chromatography with a nitrogen phosphorus detector . This is important for ensuring the safety and quality of the food products.
    • Method : The lettuce samples are collected randomly for up to 7 days post-application of Fluquinconazole, and simultaneously extracted with acetone, purified through solid-phase extraction, analyzed via gas chromatography with a nitrogen phosphorus detector, and confirmed through gas chromatography-mass spectrometry .
    • Results : The method was validated in triplicate at two different spiking levels (0.2 and 1.0 mg/kg) with satisfactory recoveries between 75.7% and 97.9% and relative standard deviations of less than 9. The limit of quantification was 0.01 mg/kg .

Safety And Hazards

Fluquinconazole can be harmful if swallowed, in contact with skin, or inhaled . It can cause skin irritation and damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects . Therefore, it is advised to handle it with gloves, avoid dust formation, breathing mist, gas, or vapours, and avoid contacting with skin and eye .

properties

IUPAC Name

3-(2,4-dichlorophenyl)-6-fluoro-2-(1,2,4-triazol-1-yl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2FN5O/c17-9-1-4-14(12(18)5-9)24-15(25)11-6-10(19)2-3-13(11)22-16(24)23-8-20-7-21-23/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJVMEJXYNJXOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)N(C(=N2)N3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5057965
Record name Fluquinconazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluquinconazole

CAS RN

136426-54-5
Record name Fluquinconazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluquinconazole [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluquinconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,4-dichlorophenyl)-6-fluoro-2-(1H-1,2,4-triazol-1-yl)quinazolin-4-(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.135
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4(3H)-Quinazolinone, 3-(2,4-dichlorophenyl)-6-fluoro-2-(1H-1,2,4-triazol-1-yl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.124
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUQUINCONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AE2N0JNI1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,250
Citations
W Dawson, GL Bateman - Plant Pathology, 2000 - Wiley Online Library
… or moderately sensitive to fluquinconazole. Alternaria infectoria … seed treated with fluquinconazole or fluquinconazole plus … of seed treatment containing fluquinconazole against …
W Dawson, GL Bateman - Plant Pathology, 2001 - Wiley Online Library
Communities of fungi on roots increased in diversity between second and third cereals, and were more diverse on winter wheat than on winter barley in a field experiment conducted …
E Szpyrka, S Walorczyk - Food chemistry, 2013 - Elsevier
… applied fungicides fluquinconazole and pyrimethanil was … and ultimate residues of fluquinconazole and pyrimethanil in … dissipation over time of fluquinconazole and pyrimethanil …
Number of citations: 23 www.sciencedirect.com
HH Noh, JY Lee, HK Park, HR Jeong… - The Korean Journal …, 2017 - koreascience.kr
This study was carried out to investigate residue dissipation of fluquinconazole and flusilazole in field-sprayed tomatoes during greenhouse cultivation and processing. The test pesticide…
Number of citations: 0 koreascience.kr
VI Mavroeidi, MW Shaw - Crop Protection, 2005 - Elsevier
… Over the sampling period, sensitivity of the population to fluquinconazole and … fluquinconazole and prochloraz, but there was a weak negative cross-resistance between fluquinconazole …
Number of citations: 78 www.sciencedirect.com
J Oliva, P Payá, MÁ Cámara… - Journal of Environmental …, 2007 - Taylor & Francis
… three fungicides (famoxadone, fluquinconazole and trifloxystrobin) … Analytical determination of fluquinconazole and … most persistent one is fluquinconazole. The elimination depends on …
Number of citations: 65 www.tandfonline.com
AP Van de Wouw, VL Elliott, S Chang, FJ López-Ruiz… - PLoS …, 2017 - journals.plos.org
… with decreased sensitivity to the fungicide fluquinconazole when applied at field rates as a … This increased in planta resistance was specific to fluquinconazole, with no cross resistance …
Number of citations: 35 journals.plos.org
SJ Im, MM Rahman, AM Abd El‐Aty… - Biomedical …, 2016 - Wiley Online Library
… fluquinconazole and flusilazole in lettuce grown under greenhouse conditions at two different locations were investigated. Following the application of fluquinconazole … fluquinconazole …
EFS Authority, A Brancato, D Brocca, LC Cabrera… - EFSA Journal, 2018 - ncbi.nlm.nih.gov
… fluquinconazole. Considering the information provided by Member States, neither EU uses nor import tolerances are currently authorised for fluquinconazole … of fluquinconazole are not …
Number of citations: 2 www.ncbi.nlm.nih.gov
CAV Palma, RPM Burrows, MG González… - Crop Protection, 2019 - Elsevier
… integrated with a fungicide ai fluquinconazole. Through three field … were co-treated with fluquinconazole, which was related to an … protegens strains with fluquinconazole is an alternative …
Number of citations: 12 www.sciencedirect.com

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